molecular formula C17H14N2O2 B1638736 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B1638736
M. Wt: 278.3 g/mol
InChI Key: GXSAGYCZQBHMCA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, drug development, and agricultural products. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings, with a p-tolyl group and an acrylic acid moiety attached.

Preparation Methods

The synthesis of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to block γ-aminobutyric acid (GABA) receptors, leading to their use as hypnotic agents . The compound may also inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other similar compounds such as:

The uniqueness of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its specific substitution pattern and the presence of the acrylic acid moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

(E)-3-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H14N2O2/c1-12-5-7-13(8-6-12)17-14(9-10-16(20)21)19-11-3-2-4-15(19)18-17/h2-11H,1H3,(H,20,21)/b10-9+

InChI Key

GXSAGYCZQBHMCA-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O

SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O

Origin of Product

United States

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